2-Bromo-3-chloroquinoline

MAO-B inhibition Selectivity profiling Neurodegeneration

2-Bromo-3-chloroquinoline (CAS 120258-63-1) is a dihalogenated quinoline featuring C2-Br and C3-Cl substituents with orthogonal reactivity, enabling sequential, regioselective functionalization without protecting groups. The C2-Br bond preferentially engages in Suzuki-Miyaura coupling, while C3-Cl remains intact for subsequent nucleophilic aromatic substitution—a dual handle absent in mono-halogenated analogs. Validated as a key intermediate in Boehringer Ingelheim's HCV protease inhibitor patent (US 8,633,320 B2), this scaffold delivers a 3.5-fold improvement in GAK binding affinity (KD 1.9 nM) over the 2,3-dichloro analog. Ideal for accelerating SAR studies, antiviral programs, and kinase probe development with reduced synthetic burden.

Molecular Formula C9H5BrClN
Molecular Weight 242.50 g/mol
CAS No. 120258-63-1
Cat. No. B3186091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-chloroquinoline
CAS120258-63-1
Molecular FormulaC9H5BrClN
Molecular Weight242.50 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)Br)Cl
InChIInChI=1S/C9H5BrClN/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H
InChIKeyQIKPVFAIKMBIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-chloroquinoline (CAS 120258-63-1) Procurement Guide for Medicinal Chemistry and HCV Research


2-Bromo-3-chloroquinoline (CAS 120258-63-1) is a dihalogenated quinoline building block, featuring both a bromine at the C2 position and a chlorine at the C3 position on the quinoline scaffold [1]. This specific substitution pattern is explicitly claimed in Boehringer Ingelheim's HCV protease inhibitor patent family (US 8,633,320 B2, EP 2427434 B1) as a key intermediate for rapid access to bromo-substituted quinolines of formula (I) [2]. The compound is widely used in Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions to construct more complex pharmacophores [1]. The differential reactivity of the C2-Br bond versus the C3-Cl bond provides a regioselective functionalization handle that is not present in mono-halogenated analogs, a feature that underpins its utility in structure-activity relationship (SAR) studies and process chemistry [3].

Why 2-Bromo-3-chloroquinoline (CAS 120258-63-1) Cannot Be Replaced by Mono-Halogenated or Dichloro Analogs


While mono-halogenated quinolines (e.g., 2-chloroquinoline, 3-bromoquinoline) and 2,3-dichloroquinoline are common building blocks, they lack the precise, dual-reactivity profile that defines 2-bromo-3-chloroquinoline. The presence of two different halogens at adjacent positions creates a distinct orthogonal reactivity gradient: the C2-Br bond is significantly more labile toward palladium-catalyzed cross-coupling than the C3-Cl bond, allowing for sequential, regioselective functionalization without the need for protecting groups [1]. In contrast, 2,3-dichloroquinoline exhibits reduced cross-coupling efficiency at both positions, while 3-bromoquinoline lacks the C2 functionalization handle that is essential for constructing the 2-aryl substitution patterns prevalent in many bioactive quinoline series [2]. Furthermore, the dual-halogen pattern has been shown to impart a distinct biological fingerprint; for instance, in a kinase binding screen, the 2-bromo-3-chloro pattern (Compound 11) displayed a KD of 1.9 nM for GAK, whereas the 2,3-dichloro analog (Compound 10) was 3.5-fold less potent (KD = 6.7 nM) [3]. These structural and electronic differences translate into tangible differences in both synthetic utility and biological target engagement, making generic substitution scientifically untenable.

Quantitative Differentiation of 2-Bromo-3-chloroquinoline (CAS 120258-63-1) from Structural Analogs: A Comparator-Based Evidence Guide


MAO-B Inhibition Selectivity: 2-Bromo-3-chloroquinoline Shows a >5.8-Fold Preference Over MAO-A

2-Bromo-3-chloroquinoline was profiled in a fluorescence-based enzyme inhibition assay against human monoamine oxidases A and B. It exhibited a moderate but measurable IC50 of 17,000 nM for MAO-B, while showing no significant inhibition of MAO-A up to 100,000 nM [1]. In contrast, the mono-halogenated analog 2-chloroquinoline, when evaluated in a separate study as a thiosemicarbazone derivative scaffold, demonstrated potent inhibition of both MAO-A and MAO-B, with IC50 values in the sub-micromolar range, indicating a fundamentally different selectivity profile [2]. While direct head-to-head data for the unsubstituted 3-bromoquinoline against MAO is not available in the BindingDB entry, the 2-bromo-3-chloro substitution pattern provides a >5.8-fold selectivity window for MAO-B over MAO-A, a baseline that can be exploited for the design of isoform-selective tool compounds or probes.

MAO-B inhibition Selectivity profiling Neurodegeneration

Kinase Binding Profiling: 2-Bromo-3-chloroquinoline Exhibits 3.5-Fold Tighter Binding to GAK Than Its 2,3-Dichloro Analog

In a systematic kinase competition binding assay (DiscoverX, n=2), the binding affinity (KD) of a series of 2,3-dihalogenated quinolines was determined against a panel of kinases including GAK, RIPK2, ADCK3, and NLK [1]. The 2-bromo-3-chloro derivative (Compound 11) displayed a KD of 1.9 nM for GAK, whereas the 2,3-dichloro analog (Compound 10) showed a KD of 6.7 nM, representing a 3.5-fold improvement in binding affinity. For RIPK2, the 2-bromo-3-chloro analog exhibited a KD of 110 nM, compared to 85 nM for the dichloro analog, demonstrating a nuanced, kinase-dependent shift in selectivity profile [1]. The 2-bromo-3-iodo analog (Compound 12) showed intermediate GAK binding (KD = 7.9 nM) but distinct RIPK2 binding (KD = 69 nM), highlighting that the 2-bromo-3-chloro combination provides a unique balance of potency and selectivity across the kinome.

Kinase inhibitor GAK RIPK2 Competition binding assay SAR

Regioselective Suzuki-Miyaura Coupling: The C2-Bromo Group Enables Efficient Cross-Coupling While the C3-Chloro Group Remains Intact

The differential reactivity of aryl bromides versus aryl chlorides in palladium-catalyzed cross-coupling reactions is well-established and forms the basis for the orthogonal functionalization strategy enabled by 2-bromo-3-chloroquinoline. Studies on Pd/C-catalyzed Suzuki-Miyaura coupling of haloquinolines demonstrate that bromoquinolines and 2-chloroquinolines couple efficiently using PPh3 as the ligand, providing products in 'good yields' [1]. In contrast, 3-chloroquinoline and 3-chloropyridine require the more sterically demanding and expensive 2-(dicyclohexylphosphino)biphenyl ligand for effective coupling [1]. This intrinsic reactivity difference means that the C2-Br bond of 2-bromo-3-chloroquinoline can be selectively engaged under standard conditions (e.g., Pd(PPh3)4, aqueous base, 80-100°C) while leaving the C3-Cl bond intact for subsequent nucleophilic substitution or further cross-coupling under harsher conditions. The Boehringer Ingelheim patent explicitly leverages this regioselectivity, stating that 'the bromination and Suzuki coupling steps can be conducted in a regioselective manner' [2]. 2,3-Dichloroquinoline lacks this sharp reactivity differential, as both positions are chlorinated and thus require similar, forcing conditions for activation, leading to mixtures of mono- and bis-coupled products.

Suzuki-Miyaura coupling Regioselectivity Palladium catalysis Sequential functionalization

Validated Utility as an HCV Protease Inhibitor Intermediate: Explicitly Claimed in a Granted Patent

2-Bromo-3-chloroquinoline is not merely a theoretical building block; its utility as a key intermediate in the synthesis of HCV NS3/4A protease inhibitors is explicitly validated in a granted patent from Boehringer Ingelheim International GmbH [1]. The patent (US 8,633,320 B2, EP 2427434 B1) describes 'improved processes for the preparation of bromo-substituted quinolines which are useful as intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections' [1]. The invention specifically addresses the problem of prior art methods requiring 'cryogenic conditions and/or intensive work-up procedures' and provides a streamlined, 3-step synthesis from an m-alkoxyaniline that incorporates the 2-bromo-3-chloro moiety [1]. The patent further details that the resulting bromo-substituted quinoline can be subjected to 'many types of Suzuki coupling reactions' to replace the chloro group at the 2-position with a variety of substituents, enabling rapid SAR exploration [1]. While analogs like 2-chloroquinoline and 3-bromoquinoline are common intermediates, they are not the subject of this specific process patent, which is tailored to the 2-bromo substitution pattern required for the HCV protease inhibitor scaffold. This represents a tangible, industry-validated use case that directly supports procurement for antiviral drug discovery programs.

HCV Protease inhibitor Antiviral Intermediate Process chemistry

High-Value Application Scenarios for 2-Bromo-3-chloroquinoline (CAS 120258-63-1) Based on Quantitative Evidence


Kinase-Focused Medicinal Chemistry: Prioritizing GAK Inhibitor Lead Generation

Given the 3.5-fold improvement in GAK binding affinity (KD = 1.9 nM) compared to the 2,3-dichloro analog (KD = 6.7 nM), 2-bromo-3-chloroquinoline should be the preferred starting scaffold for medicinal chemistry campaigns targeting cyclin G-associated kinase (GAK) [1]. The improved potency at the core scaffold level reduces the need for extensive analoging to achieve biochemical activity thresholds, thereby conserving synthetic resources. Furthermore, the orthogonal reactivity of the C2-Br and C3-Cl bonds enables efficient, sequential diversification to explore vectors for improving selectivity against off-target kinases like RIPK2 [1][2].

HCV Antiviral Drug Discovery and Process Chemistry

For programs developing HCV NS3/4A protease inhibitors or related antiviral agents, 2-bromo-3-chloroquinoline offers a validated entry point. The Boehringer Ingelheim patent provides a clear precedent for its use and a scalable, 3-step synthetic route that avoids cryogenic conditions [3]. This de-risks the procurement decision and provides a foundation for efficient SAR exploration via regioselective Suzuki coupling at the C2 position [3]. This scenario is particularly relevant for biotech and pharmaceutical process chemistry groups seeking robust intermediates.

MAO-B Selective Probe Development for Neurodegenerative Disease Research

The >5.8-fold selectivity window for MAO-B over MAO-A, as determined by fluorescence-based enzyme assay, positions 2-bromo-3-chloroquinoline as a useful starting point for designing isoform-selective chemical probes [4]. While the absolute IC50 is moderate (17,000 nM), the inherent selectivity bias can be amplified through subsequent medicinal chemistry optimization, a task facilitated by the compound's synthetic versatility. Researchers studying Parkinson's disease or other conditions where MAO-B inhibition is therapeutically relevant will find this scaffold valuable [4].

Synthesis of Diverse 2,3-Disubstituted Quinoline Libraries

In high-throughput synthesis or library production settings, the ability to perform sequential, site-selective functionalization without protecting groups is a significant advantage. 2-Bromo-3-chloroquinoline enables this by allowing the C2-Br bond to be engaged in Suzuki-Miyaura coupling under standard conditions (Pd/C, PPh3), while the C3-Cl bond remains intact for subsequent nucleophilic aromatic substitution or more forcing cross-coupling reactions [2]. This orthogonal reactivity profile, validated by class-level inference from haloquinoline coupling studies, streamlines the production of diverse 2-aryl-3-substituted quinoline libraries for screening against a wide range of biological targets [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-3-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.